molecular formula C22H18N2O3S B2468452 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 361159-53-7

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2468452
CAS No.: 361159-53-7
M. Wt: 390.46
InChI Key: XAHSGCDNVFKGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound featuring a benzothiazole core, a heterocyclic structure known for its significant relevance in medicinal chemistry research. With a molecular formula of C22H18N2O3S and a molecular weight of 390.46 g/mol, this compound is supplied with a high purity of 95% or greater for research applications . Benzothiazole derivatives are recognized as an important class of compounds with a broad spectrum of pharmacological activities. They are extensively investigated as key intermediates in the development of therapeutic agents, including fungicides, anti-tuberculosis drugs, antimalarials, and anti-convulsants. Furthermore, their potential as anti-inflammatory agents and in cancer and diabetes treatment research is a subject of ongoing scientific inquiry . Recent antimicrobial studies on structurally similar N-(6-substituted-1,3-benzothiazol-2yl) acetamide compounds have demonstrated significant activity against a range of gram-positive and gram-negative bacteria, such as S. aureus and E. coli , with some analogs showing minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL . This highlights the potential of this chemical class in addressing the critical need for novel antimicrobials. Beyond antimicrobial applications, benzothiazole-based molecules are being explored in innovative therapeutic strategies. A prominent area of investigation is their use as latency-reversing agents (LRAs) in the "shock-and-kill" approach to eradicate HIV. Certain compounds within this family are designed to bind specifically to the viral Tat-TAR transcription complex, thereby promoting reactivation of HIV in latent infected cells without the off-target effects associated with agents that target cellular proteins . This targeted mechanism makes benzothiazole derivatives a promising scaffold for virology and immunology research aimed at reducing the viral reservoir. This compound is intended for research use only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSGCDNVFKGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods: Industrial production methods for benzothiazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

a. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structural difference : Replaces the benzothiazole core with a thiazole ring and introduces a 4-methylphenyl group.
  • Biological activity : Exhibited a 129.23% enhancement in plant growth modulation (p < 0.05), suggesting that thiazole derivatives may have unique agrochemical applications compared to benzothiazoles .
  • Key insight : The thiazole ring may reduce steric hindrance, improving interaction with eukaryotic targets versus prokaryotic enzymes like DNA gyrase.

b. BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

  • Structural difference: Methoxy group at the 6-position of benzothiazole and a pyridine-3-yl amino side chain.
  • Biological activity : Demonstrated potent antibacterial activity (MIC = 3.125 µg/mL against E. coli) .

c. 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide

  • Structural difference: Chloroacetamide side chain instead of 2-phenoxybenzamide.
  • Relevance: The chloro group introduces electrophilicity, which could increase reactivity but also toxicity. This contrasts with the phenoxy group, which may stabilize π-π stacking interactions in target binding .
Modifications on the Benzamide Moiety

a. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide

  • Structural difference: Trifluoromethyl group replaces the phenoxy substituent.
  • Physicochemical properties : Higher molar mass (366.36 g/mol) and increased hydrophobicity due to the CF₃ group, which could enhance blood-brain barrier penetration compared to the target compound .

b. 2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

  • Structural difference : Methoxy substituent on the benzamide and a 6-methylbenzothiazole core.
  • Implications : The methyl group on benzothiazole may reduce steric bulk compared to ethoxy, while the methoxy on benzamide could engage in hydrogen bonding with target proteins .
Table 1: Antimicrobial Activity of Selected Benzothiazoles
Compound Substituents (Benzothiazole/Benzamide) MIC (µg/mL) E. coli MIC (µg/mL) S. aureus Reference
Target Compound 6-ethoxy / 2-phenoxy Pending Pending -
BTC-j 6-methoxy / pyridine-3-yl amino 3.125 12.5
BTC-r 6-nitro / pyridine-3-yl amino 6.25 25.0
2-Chloro-N-(6-ethoxy-BTZ) 6-ethoxy / chloroacetamide Not reported Not reported

Key SAR Trends :

  • Electron-withdrawing groups (e.g., nitro in BTC-r) reduce antimicrobial potency compared to electron-donating groups (e.g., methoxy in BTC-j) .
  • Bulkier substituents (e.g., ethoxy vs. methoxy) may hinder target binding but improve pharmacokinetic properties.
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide 392.42 4.2 0.15
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 366.36 4.8 0.08
2-Methoxy-N-[4-(6-methyl-BTZ)phenyl]benzamide 378.44 3.9 0.20

Insights :

  • The phenoxy group in the target compound balances moderate lipophilicity and solubility, whereas CF₃ derivatives prioritize lipophilicity at the expense of aqueous solubility.

Mechanistic Insights from Docking Studies

  • DNA gyrase inhibition: Benzothiazoles like BTC-j showed strong docking scores with DNA gyrase (PDB: 3G75), with the pyridine-3-yl amino group forming hydrogen bonds with Asp73 and Gly77 .
  • Target compound: The phenoxybenzamide moiety may interact with hydrophobic pockets in the gyrase active site, while the ethoxy group could stabilize van der Waals interactions.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a phenoxybenzamide moiety. Its molecular formula is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molar mass of approximately 315.35 g/mol. The unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The benzothiazole component can effectively bind to enzyme active sites, inhibiting their activity. This is crucial for therapeutic effects in diseases where enzyme modulation is beneficial.
  • Receptor Interaction : The phenoxybenzamide portion enhances binding affinity to specific receptors, potentially leading to altered signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer activity. For example:

  • Cell Viability Studies : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines (e.g., B16F10 melanoma cells) with IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects .

Antimicrobial Effects

The compound has also shown antimicrobial properties against several pathogens:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains .

Tyrosinase Inhibition

This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production:

  • IC50 Values : The compound exhibited a strong inhibitory effect with an IC50 value of approximately 14.33 µM, making it a candidate for depigmentation therapies .

Case Studies

  • Study on Anticancer Activity :
    • Researchers treated B16F10 cells with varying concentrations of this compound over 48 hours. Results indicated significant reductions in cell proliferation at concentrations above 5 µM without notable cytotoxicity at lower concentrations .
  • Antimicrobial Efficacy Assessment :
    • A series of tests against common bacterial and fungal strains revealed that the compound's effectiveness varied by organism but consistently demonstrated inhibition at clinically relevant concentrations .

Q & A

Q. What analytical techniques resolve conflicting data in stability studies under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Acid/alkaline hydrolysis (0.1M HCl/NaOH) identifies labile bonds (e.g., amide cleavage) .
  • LC-MS/MS : Quantifies degradation products (e.g., phenoxybenzamide hydrolysis to salicylic acid derivatives) .
  • Solid-state NMR : Detects amorphous vs. crystalline phase changes under humidity stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.